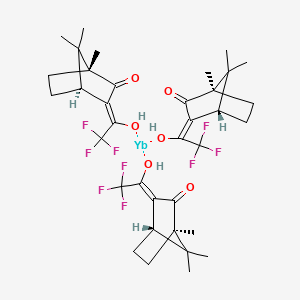
Ytterbium D-3-trifluoroacetylcamphorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ytterbium D-3-trifluoroacetylcamphorate is a chemical compound with the molecular formula C36H42F9O6Yb and a molecular weight of 914.35. It is also known as Ytterbium tris [3-(trifluoromethylhydroxymethylene)-(+)-camphorate]. This compound is a coordination complex of ytterbium, a rare earth element, with D-3-trifluoroacetylcamphorate ligands. It is typically found in a powdered form and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium D-3-trifluoroacetylcamphorate involves the reaction of ytterbium chloride with D-3-trifluoroacetylcamphorate in an appropriate solvent. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation. The mixture is then stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
Ytterbium D-3-trifluoroacetylcamphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of ytterbium.
Reduction: It can also be reduced to lower oxidation states using suitable reducing agents.
Substitution: The trifluoroacetylcamphorate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium oxides, while reduction can produce ytterbium hydrides. Substitution reactions result in new coordination complexes with different ligands .
科学研究应用
Ytterbium D-3-trifluoroacetylcamphorate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions and as a precursor for the preparation of other ytterbium compounds.
Biology: The compound is employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: It is investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in certain medical treatments.
Industry: This compound is used in the production of advanced materials, such as high-performance ceramics and phosphors for lighting applications
作用机制
The mechanism of action of Ytterbium D-3-trifluoroacetylcamphorate involves its interaction with molecular targets through coordination bonds. The trifluoroacetylcamphorate ligands facilitate the binding of the compound to specific sites on the target molecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and processes, depending on the specific application .
相似化合物的比较
Similar Compounds
Ytterbium tris(acetylacetonate): Another coordination complex of ytterbium with acetylacetonate ligands.
Ytterbium tris(dipivaloylmethane): A similar compound with dipivaloylmethane ligands.
Ytterbium tris(hexafluoroacetylacetonate): A coordination complex with hexafluoroacetylacetonate ligands.
Uniqueness
Ytterbium D-3-trifluoroacetylcamphorate is unique due to the presence of trifluoroacetylcamphorate ligands, which impart distinct chemical and physical properties. These ligands enhance the compound’s stability and solubility, making it suitable for various applications in research and industry. Additionally, the trifluoromethyl groups contribute to the compound’s paramagnetic properties, which are valuable in bioimaging and MRI applications .
属性
分子式 |
C36H45F9O6Yb |
|---|---|
分子量 |
917.8 g/mol |
IUPAC 名称 |
(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one;ytterbium |
InChI |
InChI=1S/3C12H15F3O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |
InChI 键 |
FHKIFNXICKDGCC-KDMOJBFPSA-N |
手性 SMILES |
C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Yb] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Yb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
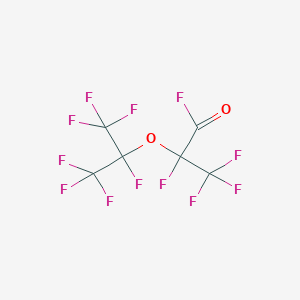
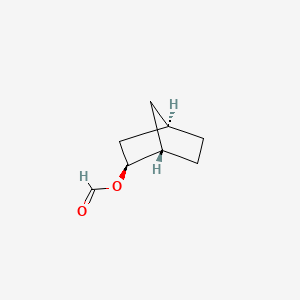
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
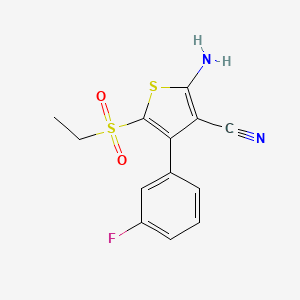
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)


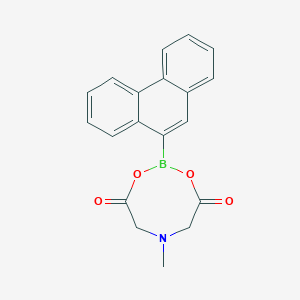
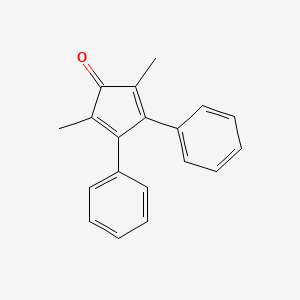

![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
